molecular formula C10H11NO4 B2854390 Benzo[1,3]dioxol-5-yl-carbamic acid ethyl ester CAS No. 165330-00-7

Benzo[1,3]dioxol-5-yl-carbamic acid ethyl ester

Cat. No.: B2854390
CAS No.: 165330-00-7
M. Wt: 209.201
InChI Key: KQEDHQBKCPFYND-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxol-5-yl-carbamic acid ethyl ester is an organic compound characterized by the presence of a benzodioxole ring and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (1,3-benzodioxolan-5-yl)carbamate typically involves the reaction of 1,3-benzodioxole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired carbamate product .

Industrial Production Methods: Industrial production of ethyl (1,3-benzodioxolan-5-yl)carbamate may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Benzo[1,3]dioxol-5-yl-carbamic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzo[1,3]dioxol-5-yl-carbamic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (1,3-benzodioxolan-5-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Benzo[1,3]dioxol-5-yl-carbamic acid ethyl ester can be compared with other similar compounds, such as:

  • Methyl (1,3-benzodioxolan-5-yl)carbamate
  • Propyl (1,3-benzodioxolan-5-yl)carbamate
  • Butyl (1,3-benzodioxolan-5-yl)carbamate

Uniqueness: this compound is unique due to its specific ethyl group, which influences its chemical reactivity and biological activity. The presence of the benzodioxole ring also contributes to its distinct properties compared to other carbamates .

Properties

IUPAC Name

ethyl N-(1,3-benzodioxol-5-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-2-13-10(12)11-7-3-4-8-9(5-7)15-6-14-8/h3-5H,2,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEDHQBKCPFYND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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